molecular formula C25H26N4O2 B2742144 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900890-04-2

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2742144
CAS No.: 900890-04-2
M. Wt: 414.509
InChI Key: MMVOFBRDYGXSRP-UHFFFAOYSA-N
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Description

1-Benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a tricyclic heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core. This scaffold is characterized by fused pyridine, pyrrole, and pyrimidine rings, with substitutions at the 1- and 2-positions. The 1-benzyl group enhances lipophilicity, while the 2-(2-ethylpiperidine-1-carbonyl) moiety introduces a bulky, nitrogen-rich substituent that may influence bioactivity and binding interactions .

The compound is synthesized via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, a method optimized to yield 2-substituted derivatives efficiently (Table 1, ). This pathway involves lactonization and decarboxylation of intermediate β-hydroxyesters, producing the tricyclic system in good to excellent yields (41–100%) depending on substituents .

Properties

IUPAC Name

6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-2-19-12-6-8-14-27(19)25(31)21-16-20-23(29(21)17-18-10-4-3-5-11-18)26-22-13-7-9-15-28(22)24(20)30/h3-5,7,9-11,13,15-16,19H,2,6,8,12,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVOFBRDYGXSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Substituted Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones

  • Compound 2b (2-phenyl derivative): Synthesized in 100% yield via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino ester (1b). The phenyl group at the 2-position enhances π-π stacking but reduces solubility compared to the target compound’s 2-ethylpiperidine-1-carbonyl group .
  • Compound 12n (2-(4-chlorophenyl)-1-methyl derivative): Exhibits potent cytotoxicity (IC50 = 6.55 µM against HeLa cells). The chloro-phenyl substituent increases electrophilicity, contrasting with the target compound’s basic piperidine group, which may improve membrane permeability .
  • E201-0211 (1,9-dimethyl-2-(2-methylpiperidine-1-carbonyl) derivative): LogP = 2.25, indicating moderate lipophilicity.

Dihydro Derivatives

  • 2,3-Dihydropyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones: Saturated pyrrole rings in these derivatives confer diuretic and antibacterial activities, absent in the fully aromatic target compound .

Physicochemical Properties

  • Hydrogen Bonding : The 2-ethylpiperidine-1-carbonyl group introduces two H-bond acceptors (carbonyl and piperidine N), improving target binding vs. phenyl or methyl substituents .

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